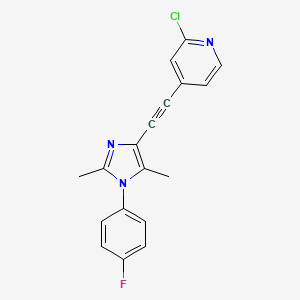Basimglurant
CAS No.: 802906-73-6
Cat. No.: VC2036700
Molecular Formula: C18H13ClFN3
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 802906-73-6 |
|---|---|
| Molecular Formula | C18H13ClFN3 |
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | 2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine |
| Standard InChI | InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 |
| Standard InChI Key | UPZWINBEAHDTLA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl |
| Canonical SMILES | CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl |
Introduction
Chemical Structure and Properties
Basimglurant is chemically identified as 2-Chloro-4-((1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl)ethynyl)pyridine. It possesses a molecular formula of C18H13ClFN3 and a molecular weight of 325.767 g/mol . The compound is achiral, with no defined stereocenters, and carries a neutral charge at physiological pH .
Physical and Chemical Properties
| Property | Characteristic |
|---|---|
| Molecular Formula | C18H13ClFN3 |
| Molecular Weight | 325.767 g/mol |
| Stereochemistry | Achiral |
| Defined Stereocenters | 0/0 |
| E/Z Centers | 0 |
| Charge | 0 |
| Physical State | Solid |
The molecular structure of basimglurant incorporates several key functional groups that contribute to its pharmacological activity, including an imidazole ring, a fluorophenyl group, and a chloropyridine moiety connected by an ethynyl linker . This specific arrangement allows the molecule to interact effectively with its target receptor while maintaining favorable drug-like properties.
Pharmacological Mechanism of Action
Basimglurant functions as a highly selective, potent, and cell-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) . The mGluR5 receptor plays a crucial role in glutamatergic neurotransmission, which is implicated in various neurological and psychiatric conditions .
Receptor Binding and Potency
The compound exhibits impressive receptor binding characteristics, with a nanomolar affinity (Ki 36nM) to the allosteric binding sites of 3H-MPEP, a classical mGluR5 NAM, in the transmembrane domains . In cellular assays using HEK293 cells expressing human mGluR5, basimglurant effectively inhibits:
-
Quisqualate-induced Ca²⁺ mobilization with an IC50 of 7.0 nM
This high potency and selectivity for mGluR5 allow basimglurant to modulate glutamatergic signaling pathways effectively while minimizing off-target effects. By inhibiting this receptor, basimglurant modulates the excessive glutamatergic activity that may contribute to various pathological conditions, particularly those involving neuronal hyperexcitability or pain transmission .
Pharmacokinetic Profile
Basimglurant demonstrates favorable pharmacokinetic properties that enhance its potential as a therapeutic agent. It exhibits good oral bioavailability, allowing for effective administration via oral routes, and has a long half-life that supports once-daily dosing regimens . This convenient dosing schedule potentially improves patient adherence, an important consideration in chronic conditions requiring long-term treatment.
The compound also demonstrates good brain penetration, a critical characteristic for drugs targeting central nervous system conditions. This property ensures that therapeutically relevant concentrations reach the central nervous system targets . Additionally, basimglurant has high in vivo potency, allowing for effective receptor modulation at clinically achievable doses .
Therapeutic Applications
Trigeminal Neuralgia
Trigeminal neuralgia (TN) represents one of the primary therapeutic targets for basimglurant. This condition, characterized by severe, paroxysmal facial pain, is often inadequately managed with current treatment options . The development of basimglurant for TN has received Fast Track designation from the FDA, highlighting the significant unmet medical need in this condition .
The rationale for using basimglurant in TN stems from its ability to modulate glutamatergic signaling, which plays a key role in pain transmission and neuronal hyperexcitability associated with this condition . By inhibiting mGluR5, basimglurant may help reduce both the frequency and intensity of painful episodes in patients with TN .
Clinical Studies and Trials
Trigeminal Neuralgia Trials
The LibraTN trial (NCT05217628) represents a significant investigation into basimglurant's efficacy in trigeminal neuralgia. This 24-week, prospective, double-blind, randomized-withdrawal, placebo-controlled study evaluated participants treated with basimglurant, focusing on safety and efficacy in TN patients with suboptimal response to current pain therapies .
A Phase II/III multicenter study is also underway, featuring an 8-week run-in phase followed by a 12-week, prospective, parallel-group, double-blind, randomized withdrawal, placebo-controlled study, with a 52-week open-label extension. This trial evaluates daily 1.5 to 3.5 mg basimglurant in patients with TN pain who have suboptimal response to current analgesic therapies .
Major Depressive Disorder Trials
A phase 2b, double-blind, randomized clinical trial investigated basimglurant as an adjunctive therapy for MDD in 333 adult patients across 59 research clinics globally. Participants were assigned to one of two doses of basimglurant modified-release (0.5 or 1.5 mg) or placebo once daily, in addition to ongoing antidepressant medication therapy. The six-week treatment period focused on evaluating changes in depression symptom severity using standardized rating scales .
| Clinical Trial | Phase | Condition | Dosage | Design | Primary Outcome |
|---|---|---|---|---|---|
| LibraTN (NCT05217628) | II/III | Trigeminal Neuralgia | 1.5-3.5 mg daily | 24-week, randomized-withdrawal, placebo-controlled | Change in pain severity and frequency |
| MDD Adjunctive Therapy (NCT01437657) | IIb | Major Depressive Disorder | 0.5 mg or 1.5 mg daily | 6-week, double-blind, placebo-controlled | Change in MADRS score |
| TN Efficacy and Safety Study | II/III | Trigeminal Neuralgia | 1.5-3.5 mg daily | 8-week run-in, 12-week randomized-withdrawal, 52-week extension | Efficacy and safety in TN patients with suboptimal response |
Efficacy Results and Clinical Outcomes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume